molecular formula C6H7ClFNO B15278378 5-Fluoro-2-methoxypyridine hydrochloride

5-Fluoro-2-methoxypyridine hydrochloride

Katalognummer: B15278378
Molekulargewicht: 163.58 g/mol
InChI-Schlüssel: ZVWFZXZDVHSIHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-methoxypyridine hydrochloride is a chemical compound with the molecular formula C6H6FNO·HCl. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom and a methoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxypyridine hydrochloride typically involves the fluorination of 2-methoxypyridine. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as a nitro group, on the pyridine ring. This reaction can be carried out using reagents like sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through crystallization or distillation processes .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methoxypyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce more complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-methoxypyridine hydrochloride has diverse applications in scientific research:

Wirkmechanismus

The specific mechanism of action of 5-Fluoro-2-methoxypyridine hydrochloride is not well-documented. based on the presence of a fluorinated pyridine ring, it is likely to interact with biological targets through mechanisms similar to other fluorinated compounds. These interactions may involve the inhibition of enzymes or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoro-2-methoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the pyridine ring can influence its reactivity and interactions with biological targets .

Eigenschaften

Molekularformel

C6H7ClFNO

Molekulargewicht

163.58 g/mol

IUPAC-Name

5-fluoro-2-methoxypyridine;hydrochloride

InChI

InChI=1S/C6H6FNO.ClH/c1-9-6-3-2-5(7)4-8-6;/h2-4H,1H3;1H

InChI-Schlüssel

ZVWFZXZDVHSIHY-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.